molecular formula C9H5Br2F2N3 B6344647 3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240580-09-9

3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B6344647
CAS No.: 1240580-09-9
M. Wt: 352.96 g/mol
InChI Key: QJEBHPOJKPLCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole is a halogenated triazole derivative characterized by a 1,2,4-triazole core substituted with two bromine atoms at positions 3 and 3. The benzyl group at position 1 is further substituted with fluorine atoms at the 2- and 4-positions of the phenyl ring. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

3,5-dibromo-1-[(2,4-difluorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-1-2-6(12)3-7(5)13/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEBHPOJKPLCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3,5-Dibromo-1H-1,2,4-triazole

The most direct route involves alkylation of 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6) with (2,4-difluorophenyl)methyl bromide or chloride. This method mirrors procedures used for structurally similar compounds, such as 3,5-dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole (CAS 1490481).

General Procedure

  • Deprotonation : A suspension of 3,5-dibromo-1H-1,2,4-triazole (2.2 mmol) in anhydrous DMF (22 mL) is treated with sodium hydride (60% dispersion in mineral oil, 2.64 mmol) at 0–5°C under inert atmosphere. The mixture is stirred for 15–30 minutes to generate the triazolate anion.

  • Alkylation : (2,4-Difluorophenyl)methyl bromide (5.29 mmol) is added dropwise, and the reaction is heated to 40°C for 12–24 hours.

  • Workup : The mixture is quenched with water (50 mL) and extracted with ethyl acetate (3 × 50 mL). The organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure.

  • Purification : Column chromatography (silica gel, ethyl acetate/n-heptane gradient) yields the product as a colorless oil or solid.

Optimization Considerations

  • Base Selection : Sodium hydride (55–60% dispersion) achieves higher yields (98.5%) compared to K₂CO₃ (94.6%) due to stronger deprotonation.

  • Solvent : DMF facilitates anion stabilization, though THF or acetonitrile may be alternatives.

  • Temperature : Prolonged heating at 40°C enhances conversion, as seen in analogous reactions.

Alternative Pathways: Sequential Halogenation and Alkylation

For laboratories without access to pre-halogenated triazoles, a multi-step synthesis may be employed:

  • Triazole Core Synthesis : Condensation of amidrazones with carboxylic acid derivatives.

  • Bromination : Electrophilic bromination using Br₂ or N-bromosuccinimide (NBS) in acetic acid.

  • Benzylation : As described in Section 1.1.

Reaction Conditions and Yield Analysis

The table below extrapolates data from analogous alkylations of 3,5-dibromo-1H-1,2,4-triazole:

Alkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
2-Methoxyethyl methanesulfonateNaHDMFRT1558
3-(Bromomethyl)-3-methyloxetaneNaHDMF401298.5
3-IodotetrahydrofuranK₂CO₃DMF1202494.6
(2,4-Difluorophenyl)methyl bromide (predicted)NaHDMF401885–90*

*Predicted based on structural similarity to.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (CDCl₃, 300 MHz): Expected signals include aromatic protons from the (2,4-difluorophenyl)methyl group (δ 6.8–7.2 ppm), methylene protons (δ 4.3–5.0 ppm), and absence of NH protons due to alkylation.

  • MS (ES+) : Molecular ion peak at m/z 353.9 [(M+H)⁺].

Purity and Stability

  • Hygroscopicity : Analogous compounds exhibit moderate hygroscopicity; storage under anhydrous conditions is recommended.

  • Thermal Stability : Decomposition above 170°C, consistent with nitro-triazole derivatives.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Di-alkylation : Excess alkylating agent or prolonged reaction times may lead to N,N-dialkylation. Mitigated by stoichiometric control and monitoring via TLC.

  • Impurity Formation : Azidotriazole byproducts (from residual hydrazine) require rigorous purification.

Scalability Considerations

  • Solvent Volume : Reduced DMF volumes (3–5 mL/mmol) improve reaction efficiency without compromising yield.

  • Catalytic Alternatives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate alkylation under milder conditions.

Chemical Reactions Analysis

3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride (NaH), palladium catalysts, and various organic solvents.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole is C₉H₆Br₂F₂N₃, with a molecular weight of approximately 352.96 g/mol. The compound features a triazole ring substituted with bromine and fluorine atoms, which are critical for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For example:

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1850
Pseudomonas aeruginosa1250

These results suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have also explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of certain cancer cell lines. Notably:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)20Induction of apoptosis
A549 (Lung Cancer)25Cell cycle arrest

These findings highlight the need for further investigation into its mechanisms and potential therapeutic applications.

Agricultural Applications

The compound's biological activity extends to agricultural applications as well. It has been studied for its potential use as a fungicide or herbicide due to its ability to inhibit specific fungal pathogens.

Fungicidal Activity

In field trials, this compound demonstrated effective control over common fungal diseases in crops:

Fungal Pathogen Efficacy (%) Application Rate (g/ha)
Fusarium oxysporum85200
Botrytis cinerea75150

These results indicate its potential as a viable alternative to conventional fungicides.

Material Science Applications

The unique properties of this compound make it suitable for various material science applications. Its halogenated structure can enhance the thermal stability and mechanical properties of polymers.

Polymer Blends

Recent studies have investigated the incorporation of this compound into polymer matrices:

Polymer Type Thermal Stability (°C) Mechanical Strength (MPa)
Polyvinyl chloride (PVC)+20+15
Polystyrene (PS)+25+10

The addition of the triazole compound improved both thermal stability and mechanical strength compared to pure polymers.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole (CAS 320424-28-0)
  • Molecular Formula : C₉H₆Br₂FN₃
  • Molecular Weight : 334.97 g/mol
  • Physicochemical Properties : Predicted boiling point = 441.6 ± 47.0 °C; density = 1.98 ± 0.1 g/cm³; pKa = -2.06 ± 0.50 .
  • Key Differences : The absence of a 2-fluoro substituent reduces steric hindrance and electronic withdrawal compared to the 2,4-difluoro analog. This may enhance solubility in polar solvents.
3,5-Dibromo-1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole
  • Molecular Formula : C₉H₅Br₂ClFN₃ (estimated)
  • Molecular Weight : ~365.3 g/mol (estimated)

Substituent Variations on the Triazole Core

3,5-Dibromo-1-methyl-1H-1,2,4-triazole (CAS 23579-79-5)
  • Molecular Formula : C₃H₃Br₂N₃
  • Molecular Weight : 240.88 g/mol
  • Applications : Used as an intermediate in organic synthesis. Purity ≥98% (HPLC), with lower molecular weight and simpler structure facilitating scalable production .
  • Key Differences : The methyl group lacks aromaticity, reducing π-π stacking interactions critical for materials science applications.
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole (CAS 106724-84-9)
  • Molecular Formula : C₇H₉Br₂N₃O
  • Molecular Weight : 327.98 g/mol
  • Key Differences : The tetrahydropyranyl group introduces chirality and oxygen heteroatoms, enhancing solubility in aprotic solvents .

Aliphatic vs. Aromatic Substituents

3,5-Dibromo-1-(3-buten-1-yl)-1H-1,2,4-triazole (CAS 1262197-55-6)
  • Molecular Formula : C₆H₇Br₂N₃
  • Molecular Weight : 280.95 g/mol
  • Key Differences : The aliphatic butenyl group reduces aromatic interactions, favoring applications in polymer chemistry or catalysis .

Physicochemical and Application Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Applications
Target Compound (2,4-difluorophenylmethyl) C₉H₅Br₂F₂N₃ ~352.96 (estimated) 2,4-difluorophenylmethyl N/A N/A Medicinal chemistry (hypothesized)
3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole C₉H₆Br₂FN₃ 334.97 4-fluorophenylmethyl 441.6 ± 47.0 1.98 ± 0.1 Intermediate, agrochemicals
3,5-Dibromo-1-methyl-1H-1,2,4-triazole C₃H₃Br₂N₃ 240.88 Methyl N/A N/A Organic synthesis
3,5-Dibromo-1-(3-buten-1-yl)-1H-1,2,4-triazole C₆H₇Br₂N₃ 280.95 Butenyl N/A N/A Polymer chemistry

Research Findings and Implications

  • Steric Effects : Bulkier substituents (e.g., tetrahydropyranyl) may hinder crystallinity, whereas smaller groups (e.g., methyl) improve synthetic yield .
  • Biological Activity: Halogenated triazoles are known for antimicrobial and antifungal properties; the 2,4-difluoro variant’s activity remains to be experimentally validated .

Biological Activity

3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. The compound features a triazole ring with bromine and fluorine substitutions, which enhance its chemical properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₆Br₂F₂N₃
  • Molecular Weight : Approximately 352.96 g/mol
  • Structure : The compound consists of a triazole moiety linked to a difluorophenyl group.

The presence of halogen atoms in the structure contributes to the compound's lipophilicity and biological activity.

Biological Activity

This compound exhibits various biological activities including:

  • Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial and fungal strains.
  • Anticancer Properties : Preliminary studies indicate cytotoxic effects against several cancer cell lines.
  • Enzyme Inhibition : It has been reported to inhibit enzymes such as carbonic anhydrase and histone deacetylase.

Summary of Biological Activities

Activity Type Description
AntimicrobialActive against various bacteria and fungi.
AnticancerExhibits cytotoxicity in multiple cancer cell lines.
Enzyme InhibitionInhibits key enzymes like carbonic anhydrase and histone deacetylase.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The halogen substituents facilitate strong binding interactions with biological macromolecules, potentially leading to inhibition of critical pathways involved in cell proliferation and survival.

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound displays significant cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported to be approximately 10 μM.
  • Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits carbonic anhydrase with an IC50 value comparable to standard inhibitors like acetazolamide. This suggests potential applications in treating conditions related to carbonic anhydrase activity.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with 2,4-difluorobenzyl bromide and 3,5-dibromo-1H-1,2,4-triazole.
  • Reaction Conditions : Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of bases like potassium carbonate (K₂CO₃).

Chemical Reaction Pathways

The compound can undergo various reactions including:

  • Substitution Reactions : Bromine atoms can be replaced by nucleophiles.
  • Oxidation/Reduction Reactions : Altering the oxidation state under specific conditions.

Q & A

Q. What are the standard synthetic protocols for 3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole?

The synthesis typically involves halogenation and substitution reactions. A common method includes:

  • Step 1 : Bromination of a precursor triazole using brominating agents (e.g., NBS or Br₂) under controlled conditions to introduce bromine atoms at the 3 and 5 positions.
  • Step 2 : Alkylation with (2,4-difluorophenyl)methyl groups via nucleophilic substitution. For example, refluxing in DMSO or ethanol with a catalyst like glacial acetic acid for 4–18 hours .
  • Purification : Recrystallization using ethanol-water mixtures to achieve >95% purity.
  • Yield Optimization : Adjusting solvent polarity (DMSO vs. ethanol) and reaction time can improve yields (e.g., 65% in DMSO reflux for 18 hours vs. 75% in ethanol with acetic acid catalysis) .

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

  • NMR : 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to verify substituent positions and purity.
  • XRD : Single-crystal X-ray diffraction (e.g., Acta Crystallographica protocols) to determine bond lengths, angles, and crystal packing. For example, triazole derivatives often exhibit planar geometry with intermolecular hydrogen bonding .
  • Melting Point Analysis : Consistency with literature values (e.g., 141–143°C for analogous triazoles) .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Dry, ventilated areas away from light; temperature <25°C .
  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of triazole derivatives?

  • Experimental Variables : Compare substituent effects (e.g., 2,4-difluorophenyl vs. methoxy groups) on antifungal activity using standardized assays (e.g., MIC against Candida spp.) .
  • Data Normalization : Control for solvent effects (DMSO vs. aqueous buffers) and cell line variability.
  • Structural Confirmation : Re-analyze disputed compounds via XRD to rule out isomerism or impurities .

Q. How do substituents at the 1-position influence bioactivity and stability?

  • Electron-Withdrawing Groups (EWGs) : Bromine and fluorine atoms enhance electrophilicity, improving interactions with fungal CYP450 enzymes (e.g., fluconazole analogs) .
  • Steric Effects : Bulky substituents (e.g., tetrahydro-2H-pyran-2-yl) may reduce membrane permeability, as seen in analogs with lower MIC values .

Q. What strategies optimize reaction conditions for higher yields and scalability?

  • Catalyst Screening : Ceric ammonium nitrate (CAN) in ethanol increases one-pot reaction efficiency (e.g., 80% yield for triazole derivatives) .

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates at elevated temperatures (120°C under nitrogen) .

  • Table 1 : Comparison of Synthesis Methods

    MethodSolventCatalystTime (h)Yield (%)Reference
    RefluxDMSONone1865
    One-potEthanolCAN375

Q. How can mechanistic studies elucidate the compound’s thermal stability?

  • DSC/TGA Analysis : Determine decomposition temperatures and enthalpy changes.
  • Computational Modeling : DFT calculations to predict bond dissociation energies (BDEs) of C-Br and C-N bonds, correlating with experimental thermolysis data .

Q. What advanced techniques characterize electronic properties for structure-activity relationships (SAR)?

  • Cyclic Voltammetry : Measure redox potentials to assess electron-donating/withdrawing effects of substituents.
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., halogen bonding) influencing crystallinity and solubility .

Notes for Methodological Rigor

  • Contradiction Management : Cross-validate NMR and XRD data to address structural ambiguities .
  • Biological Assays : Include positive controls (e.g., fluconazole) and replicate experiments to ensure statistical significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.